molecular formula C7H5Br2F B1343359 3-Bromo-5-fluorobenzyl bromide CAS No. 216755-57-6

3-Bromo-5-fluorobenzyl bromide

Cat. No. B1343359
M. Wt: 267.92 g/mol
InChI Key: DAUWIPUGOIFZNF-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzyl bromide is a chemical compound used as a laboratory chemical . It is not recommended for use in food, drugs, pesticides, or biocidal products .


Molecular Structure Analysis

The linear formula of 3-Bromo-5-fluorobenzyl bromide is FC6H4CH2Br . The molecular weight is 189.02 . The structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

Secondary, tertiary, allylic, and benzylic alcohols appear to react by a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group . The reaction of tert-butyl alcohol and aqueous hydrochloric acid (H3O+, Cl-) illustrates the SN1 mechanism .


Physical And Chemical Properties Analysis

3-Bromo-5-fluorobenzyl bromide is a solid . It has a refractive index of 1.546 . The boiling point is 88 °C/20 mmHg , and the density is 1.541 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-Bromo-5-fluorobenzyl bromide is utilized in the synthesis of complex pharmaceutical compounds. For example, it plays a crucial role in the scalable synthesis of thromboxane receptor antagonists, which are important for treating cardiovascular diseases. The compound is involved in a regioselective Heck cross-coupling strategy, indicating its utility in creating specific molecular configurations essential for drug efficacy (D. C. W. and C. Mason, 1998).

Radiopharmaceutical Synthesis

Another important application of 3-Bromo-5-fluorobenzyl bromide is in the synthesis of radiopharmaceuticals. It is used to create o- and p- [18F]fluorobenzyl bromides, which are labeled synthons for the preparation of fluorinated analogs of benzamide neuroleptics. These compounds are critical for positron emission tomography (PET) imaging studies, offering insights into neurological conditions (K. Hatano, T. Ido, R. Iwata, 1991).

Advanced Materials Development

3-Bromo-5-fluorobenzyl bromide is also instrumental in the development of advanced materials. For instance, it is used in the preparation of fluorobenzyl bromides for asymmetric synthesis of fluorinated α-amino acids. These compounds have applications in radiotracers for PET, highlighting the compound's role in creating diagnostic tools for medical imaging (V. Zaitsev, O. Fedorova, I. K. Mosevich, O. Kuznetsova, N. Gomzina, R. Krasikova, 2002).

Green Chemistry and Corrosion Inhibition

Research into green chemistry solutions has also benefited from 3-Bromo-5-fluorobenzyl bromide. It is part of the synthesis of green ionic liquids like 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, which shows significant potential as a corrosion inhibitor for mild steel in acidic environments. This application not only showcases the compound's versatility but also its contribution to sustainable chemistry practices (Bhaskaran, P. D. Pancharatna, S. Lata, Gurmeet Singh, 2019).

Safety And Hazards

3-Bromo-5-fluorobenzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-3-(bromomethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUWIPUGOIFZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634624
Record name 1-Bromo-3-(bromomethyl)-5-fluorobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluorobenzyl bromide

CAS RN

216755-57-6
Record name 1-Bromo-3-(bromomethyl)-5-fluorobenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=216755-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(bromomethyl)-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-fluorobenzyl Bromide
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Synthesis routes and methods I

Procedure details

To a solution of 3-Bromo-5-fluorobenzyl alcohol (2.3 g, 0.011 mole) in CH2Cl2 (15 mL) was added 12.4 mL of 1.0M PBr3 (3.33 g, 0.0123 mole) in CH2Cl2, stirred for 3 hr, diluted with ether (100 mL), washed with H2O (50 mL, 3×), dried over MgSO4, concentrated, and purified by column chromatography using 1:9 ethyl acetate/hexane as an eluant solvent system. 3-Bromo-5-fluorobenzyl bromide was obtained as a white crystalline material was obtained, mp 41-43° C. 1H NMR (DMSO-d6) δ 4.69 (s, 2H), 7.52(d, 1H, J=1.76 Hz) 7.54(d, 1H, J=1.91 Hz), 7.56 (s, 1H); MS(EI): M+. m/z 266; Anal. Calc. For C7H5Br2F: C, 31.38; H, 1.88. Found: C, 31.75, H, 1.78.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(3-Bromo-5-fluorophenyl)methanol (0.78 g, 3.8 mmol) and triphenylphosphine (2.0 g, 7.6 mmol) were combined in tetrahydrofuran (20 mL) and cooled to 0° C. N-Bromosuccinimide (1.4 g, 7.98 mmol) was introduced in portions and the reaction allowed to warm to room temperature. After 16 h, the reaction mixture was diluted with ethyl acetate, washed with concentrated sodium bicarbonate (2×), then brine (2×), dried over sodium sulfate, and concentrated. Column chromatography on silica gel (5% ethyl acetate/hexanes) gave 0.8 g (79%) as a white powder. 1H-NMR (CDCl3, 300 MHz) 7.30 (s, 1H), 7.14-7.18 (m, 1H), 7.01-7.05 (m, 1H), 4.36 (s, 2H).
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

While phosphorus tribromide (3.65 g) was stirred, 47% aqueous hydrogen bromide solution (18.3 ml) was added in such a manner that the reaction temperature did not exceed 40° C. 3-Bromo-5-fluorobenzyl alcohol (7.70 g) in ethanol (6 ml) was added dropwise thereto, and the mixture was refluxed for 5 hours in an oil bath. The reaction mixture was cooled, and poured into ice/water, followed by extraction with n-hexane (150 ml). The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=30:1), to thereby yield 6.64 g of the target compound (yield: 66.0%).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
18.3 mL
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
66%

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